

Engeletin chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Engeletin	
Cat. No.:	B1671289	Get Quote

An In-depth Technical Guide to Engeletin: Chemical Structure and Properties

Introduction

Engeletin, also known as Dihydrokaempferol 3-rhamnoside, is a naturally occurring flavanonol glycoside found in a variety of plants, including those from the Smilax and Engelhardia genera, as well as in wine.[1][2][3] As a bioactive flavonoid, **Engeletin** has garnered significant attention from the scientific community for its diverse physiological and pharmacological effects.[1] Research has highlighted its potential as an anti-inflammatory, antioxidant, antitumor, and immunomodulatory agent, making it a promising candidate for drug development.[1][4] This technical guide provides a comprehensive overview of **Engeletin**'s chemical structure, physicochemical properties, biological activities, and the experimental protocols used to elucidate its functions.

Chemical Identity and Structure

Engeletin is structurally characterized by a dihydroflavonol core linked to a rhamnose sugar moiety.[5] This glycosidic linkage influences its solubility and bioavailability.[5] The chemical structure and identifiers of **Engeletin** are summarized below.

Chemical Structure:

(Structure depicted in SMILES format)

Table 1: Chemical Identifiers for **Engeletin**

Identifier	Value	
IUPAC Name	(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3- [(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6- methyloxan-2-yl]oxy-2,3-dihydrochromen-4- one[6]	
Synonyms	Dihydrokaempferol 3-rhamnoside, Engelitin, (+)-(2R,3R)-Dihydrokaempferol 3-O-α-L-rhamnoside[7][8]	
CAS Number	572-31-6[6][8]	
Molecular Formula	C21H22O10[1][6]	
Canonical SMILES	C[C@H]1INVALID-LINKO[C@@H]2 INVALID-LINK O)O)C4=CC=C(C=C4)O)O)O">C@@HO[5][6]	
InChI Key	VQUPQWGKORWZII-WDPYGAQVSA-N[5][8]	

Physicochemical Properties

The physicochemical properties of **Engeletin** are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation in drug delivery systems.

Table 2: Physicochemical Data for Engeletin

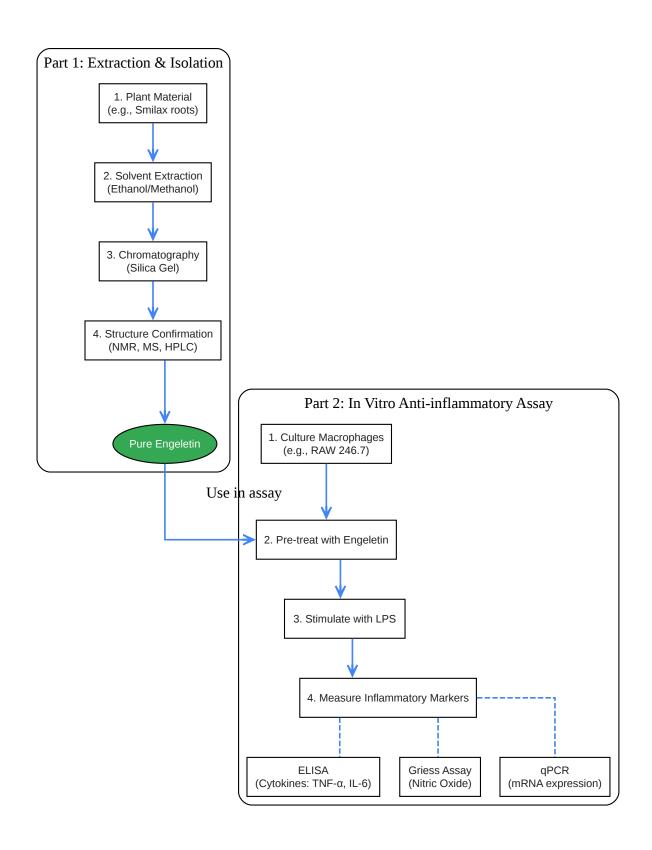
Property	Value	Source(s)
Molecular Weight	434.4 g/mol	[1][5][6]
Appearance	White to beige powder/needle- like crystal	[1][7][8]
Melting Point	169°C – 171°C	[1][4][9]
Solubility	DMSO: ≥ 83.3 mg/mL (191.76 mM); Limited aqueous solubility	[5][7]
LogP (XLogP3)	0.7	[5][6]
Hydrogen Bond Donors	6	[5]
Hydrogen Bond Acceptors	10	[5]
Topological Polar Surface Area	166 Ų	[5][6]

Pharmacological Properties and Biological Activity

Engeletin exhibits a wide spectrum of biological activities, positioning it as a molecule of significant therapeutic interest.

- Anti-inflammatory Activity: Engeletin demonstrates potent anti-inflammatory effects by inhibiting key inflammatory mediators. It significantly inhibits the release of prostaglandin E2 (PGE₂) and reduces the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[7][10] This activity is primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1][11]
- Antioxidant Effects: The flavonoid structure of Engeletin, with its multiple hydroxyl groups, contributes to its antioxidant capacity.[5] It can scavenge reactive oxygen species (ROS) and activate the Nrf2/HO-1 pathway, which upregulates the expression of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH).[5][12]
- Antitumor Properties: Studies have indicated that Engeletin can induce apoptotic cell death in certain cancer cell lines, such as lung cancer cells, by modulating the expression of

apoptosis-related proteins.[1][12]


- Aldose Reductase Inhibition: Engeletin acts as a natural inhibitor of aldose reductase, an
 enzyme implicated in the development of diabetic complications.[1][4]
- Neuroprotective Actions: Engeletin has shown neuroprotective potential, with studies
 indicating it can reduce the severity of ischemia/reperfusion injury and ameliorate
 pathologies associated with Alzheimer's disease.[5][11]

Mechanism of Action: Signaling Pathways

Engeletin exerts its anti-inflammatory effects by modulating several key signaling cascades. The primary mechanisms involve the inhibition of the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.

Upon stimulation by LPS, TLR4 activation typically leads to the degradation of IκB, allowing the NF-κB (p65) subunit to translocate to the nucleus and initiate the transcription of proinflammatory genes. **Engeletin** inhibits this process by preventing IκB degradation and suppressing the phosphorylation of the p65 protein.[1][4] Furthermore, it inhibits the phosphorylation of key MAPK proteins like ERK and p38, further reducing the expression of inflammatory factors.[1]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. dovepress.com [dovepress.com]
- 2. Engeletin Wikipedia [en.wikipedia.org]
- 3. natuprod.bocsci.com [natuprod.bocsci.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Engeletin (572-31-6) for sale [vulcanchem.com]
- 6. Engeletin | C21H22O10 | CID 6453452 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Engeletin | CAS:572-31-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Engeletin = 98 HPLC 572-31-6 [sigmaaldrich.com]
- 9. A Review on the Pharmacological Aspects of Engeletin as Natural Compound PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and characterization of two flavonoids, engeletin and astilbin, from the leaves of Engelhardia roxburghiana and their potential anti-inflammatory properties PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Engeletin chemical structure and properties].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671289#engeletin-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com